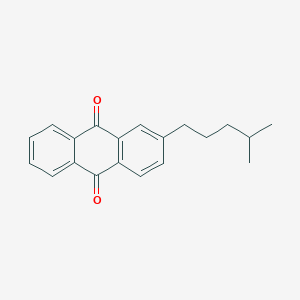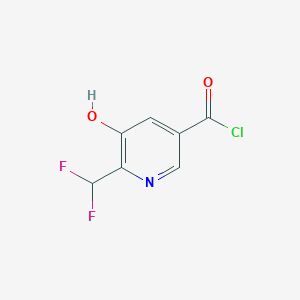
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a difluoromethyl group, a hydroxyl group, and a carbonyl chloride group. Its unique structure makes it valuable in synthetic chemistry, pharmaceuticals, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:
Starting Material: 3-hydroxypyridine.
Difluoromethylation: Introduction of the difluoromethyl group using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.
Carbonylation: Conversion of the hydroxyl group to a carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming amides, esters, or thioesters.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The difluoromethyl group can participate in cross-coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary amines, or alcohols under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
科学研究应用
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.
Medicine: Investigated for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which 2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride exerts its effects depends on its application. In biological systems, it may act by:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Signal Modulation: Interacting with molecular targets involved in signaling pathways, altering cellular responses.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)-3-hydroxypyridine-5-carbonyl chloride: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-Hydroxy-2-methylpyridine-5-carbonyl chloride: Lacks the fluorine atoms, affecting its reactivity and applications.
Uniqueness
2-(Difluoromethyl)-3-hydroxypyridine-5-carbonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles.
属性
分子式 |
C7H4ClF2NO2 |
|---|---|
分子量 |
207.56 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-5-hydroxypyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClF2NO2/c8-6(13)3-1-4(12)5(7(9)10)11-2-3/h1-2,7,12H |
InChI 键 |
JVNRPGSGNIADSB-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=C1O)C(F)F)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


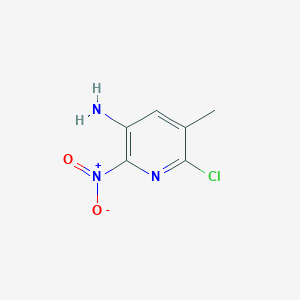
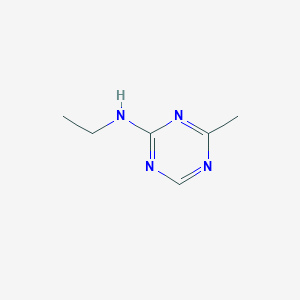
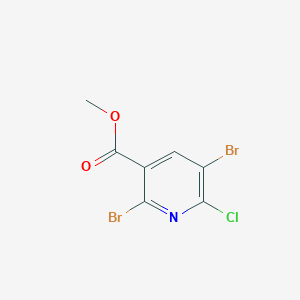
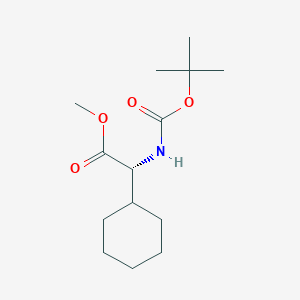
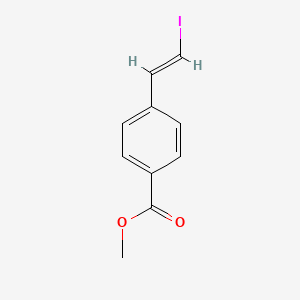


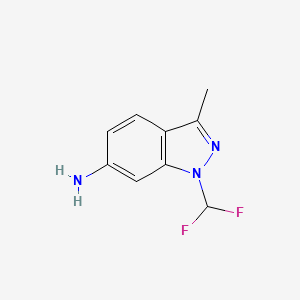

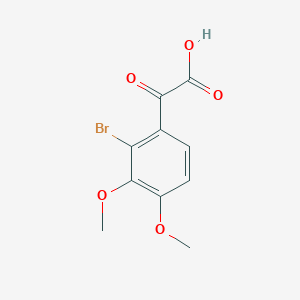
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

